1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylicacid
Description
This compound features a dimeric azetidine scaffold, where one azetidine ring is protected by a tert-butoxycarbonyl (Boc) group, and the second azetidine is linked via a methylene bridge and bears a carboxylic acid moiety. Such bifunctional azetidine derivatives are valuable intermediates in medicinal chemistry, particularly for protease inhibition and peptide mimetics . The Boc group enhances solubility during synthesis and is readily cleaved under acidic conditions, enabling further functionalization .
Properties
Molecular Formula |
C13H22N2O4 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)15-5-9(6-15)4-14-7-10(8-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
BRSMODUXAVZEIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2CC(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the [3+2] cycloaddition reaction, where a precursor azetidine compound is reacted with tert-butoxycarbonyl chloride under controlled conditions to introduce the tert-butoxycarbonyl group . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of organic solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxycarbonyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including potential use as an antihypertensive agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring structure allows it to bind to enzymes or receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Mono-Azetidine Derivatives
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic Acid
- Structure : Single Boc-protected azetidine with a carboxylic acid at position 3.
- Molecular Weight: ~229.26 g/mol (C₉H₁₅NO₄) .
- Key Differences : Lacks the methyl-linked second azetidine, simplifying its use in linear peptide synthesis. It serves as a foundational building block for more complex analogs .
Heterocyclic-Linked Analogs
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic Acid
- Structure : Triazole ring replaces the methylene bridge, introducing a rigid heterocyclic spacer.
- Molecular Weight : ~284.27 g/mol (C₁₁H₁₆N₄O₄) .
- Key Differences : The triazole linker may enhance π-π stacking interactions in target binding. However, the increased polarity could reduce membrane permeability compared to the methylene-linked target compound .
Fluorinated Derivatives
1-[(tert-butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic Acid
- Structure : Fluoromethyl substituent at position 3 of the Boc-protected azetidine.
- Molecular Weight: ~261.25 g/mol (C₁₀H₁₅FNO₄) .
- The absence of a second azetidine limits its utility in dimeric-targeted therapies .
1-[(benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic Acid
- Structure : Benzyloxycarbonyl (Cbz) protection with a fluorine atom at position 3.
- Molecular Weight: ~267.25 g/mol (C₁₂H₁₁FNO₄) .
- Key Differences : The Cbz group offers orthogonal protection to Boc, enabling sequential deprotection strategies. Fluorine’s electron-withdrawing effects may alter pKa of the carboxylic acid .
Substituent-Modified Analogs
1-{1-[(tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carbonyl}-3-methylazetidine-3-carboxylic Acid
- Structure : Methoxymethyl and methyl substituents on adjacent azetidine rings.
- Molecular Weight : ~342.39 g/mol (C₁₆H₂₆N₂O₆) .
1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic Acid
Dimeric and Bridged Analogs
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-cyclopropylacetic Acid
Comparative Data Table
Research Implications
- Drug Design : The target compound’s dimeric structure offers dual binding sites, advantageous for protease inhibitors. Triazole-linked analogs provide rigid spacers for targeted interactions, while fluorinated derivatives improve pharmacokinetics .
- Synthetic Utility : Boc and Cbz protections allow modular synthesis, critical for iterative peptide coupling .
- Limitations : Higher molecular weights (e.g., ~342 g/mol in methoxymethyl derivatives) may challenge Lipinski’s rule of five, necessitating optimization for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
